3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one
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Overview
Description
3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features a triazole ring fused with an oxanone moiety. This compound is part of the broader class of triazoles, which are known for their versatile biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . The oxanone moiety can be introduced through subsequent functionalization steps involving esterification and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazole derivatives .
Scientific Research Applications
3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological targets.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Oxan-4-one Derivatives: Compounds with similar oxanone moieties but different substituents on the triazole ring
Uniqueness: 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is unique due to its specific combination of the triazole and oxanone moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(2-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-10-4-7(11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
InChI Key |
BOICJRHNTZSQQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
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